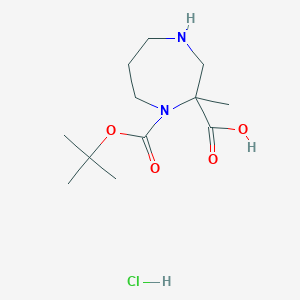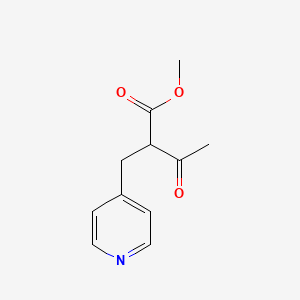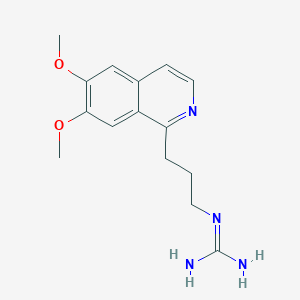![molecular formula C18H16N2O2 B11837051 6,7-Dimethoxy-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazole CAS No. 872872-09-8](/img/structure/B11837051.png)
6,7-Dimethoxy-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazole is a chemical compound known for its potential therapeutic applications, particularly in cancer treatment. It is a member of the indeno[1,2-c]pyrazole family, which is characterized by a fused ring system that includes both indene and pyrazole moieties. This compound has been studied for its ability to inhibit certain tyrosine kinases, making it a promising candidate for anti-cancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 6,7-dimethoxyindanone with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the indeno[1,2-c]pyrazole core structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or the pyrazole moiety .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown significant antiproliferative activity against various tumor cell lines.
Medicine: It is being investigated as a potential therapeutic agent for cancer treatment due to its ability to inhibit tyrosine kinases.
Mechanism of Action
The primary mechanism of action of 6,7-Dimethoxy-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazole involves the inhibition of tyrosine kinases, particularly the receptor tyrosine kinase of Platelet-Derived Growth Factor-BB (PDGF-BB). This inhibition disrupts the signaling pathways that promote tumor cell proliferation and survival. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent downstream signaling .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3-[4-(1H-tetrazol-5-yl)phenyl]-1,4-dihydroindeno[1,2-c]pyrazole: This compound has a similar core structure but includes a tetrazole moiety, which may confer different biological activities.
6,7-Dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-yl-phenylamines: These compounds also inhibit tyrosine kinases and have broad antiproliferative activity against tumor cells.
Uniqueness
6,7-Dimethoxy-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazole is unique due to its specific substitution pattern and its potent inhibitory activity against PDGF-BB receptor tyrosine kinase. This makes it a valuable compound for further development as an anti-cancer agent .
Properties
CAS No. |
872872-09-8 |
|---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
6,7-dimethoxy-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazole |
InChI |
InChI=1S/C18H16N2O2/c1-21-15-9-12-8-14-17(11-6-4-3-5-7-11)19-20-18(14)13(12)10-16(15)22-2/h3-7,9-10H,8H2,1-2H3,(H,19,20) |
InChI Key |
CUYQVBGLYMCQNE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC3=C2NN=C3C4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Hexanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-6-(triphenylphosphoranylidene)-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B11836999.png)




![4-Chloro-3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11837031.png)





